molecular formula C17H16O2 B14672135 methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate CAS No. 42333-08-4

methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate

Cat. No.: B14672135
CAS No.: 42333-08-4
M. Wt: 252.31 g/mol
InChI Key: YAOZVDIKXMRFBG-RDJZCZTQSA-N
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Description

Methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with two phenyl groups and a carboxylate ester group, making it a valuable molecule for various synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of styrene derivatives with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzophenone derivatives or benzoic acid derivatives.

    Reduction: Benzhydrol derivatives.

    Substitution: Amide derivatives

Scientific Research Applications

Methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropane ring’s strain and the phenyl groups’ electronic effects contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of two phenyl groups, which enhance its stability and reactivity compared to other cyclopropane derivatives. Its chiral nature makes it valuable for enantioselective synthesis and applications in asymmetric catalysis .

Properties

CAS No.

42333-08-4

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

methyl (1R,2S)-1,2-diphenylcyclopropane-1-carboxylate

InChI

InChI=1S/C17H16O2/c1-19-16(18)17(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3/t15-,17-/m0/s1

InChI Key

YAOZVDIKXMRFBG-RDJZCZTQSA-N

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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